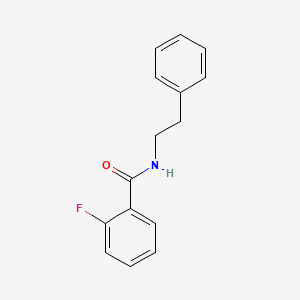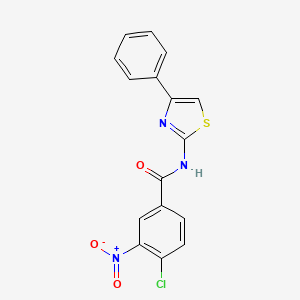![molecular formula C25H22ClN5O B11180693 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11180693.png)
7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl-methylquinazolinyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Ethyl-Methylquinazolinyl Group: This step involves the coupling of the quinazoline core with the ethyl-methylquinazolinyl group, typically through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in cancer progression.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-cancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorophenyl)-2-[(6-ethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one: Lacks the methyl group on the quinazoline moiety.
7-(4-chlorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one: Lacks the ethyl group on the quinazoline moiety.
7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-quinazolin-5(6H)-one: Lacks the dihydro component.
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H22ClN5O |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H22ClN5O/c1-3-15-4-9-21-19(10-15)14(2)28-25(29-21)31-24-27-13-20-22(30-24)11-17(12-23(20)32)16-5-7-18(26)8-6-16/h4-10,13,17H,3,11-12H2,1-2H3,(H,27,28,29,30,31) |
InChI Key |
FDNRPWJYAYXGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,8-dimethyl-2-quinazolinyl)-N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B11180642.png)
![N-[4-(benzyloxy)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11180649.png)
![6,8,8,9-tetramethyl-3-propanoyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180653.png)
![1-(1,7-Dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl)piperidine-4-carboxamide](/img/structure/B11180663.png)
![N-(2-chlorophenyl)-2-(1-{2-[4-(2-furylcarbonyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B11180669.png)
![(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180672.png)
![5'-bromo-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11180673.png)

![1-(1-methoxypropan-2-yl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11180679.png)

![2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B11180683.png)
![(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11180685.png)
